(3E)-5-bromo-5,5-difluoropenta-1,3-diene
Description
(3E)-5-Bromo-5,5-difluoropenta-1,3-diene is a halogenated diene characterized by a conjugated 1,3-diene backbone with bromine and two fluorine atoms substituted at the terminal carbon (C5). The stereoelectronic effects of the electron-withdrawing halogens (Br and F) influence its reactivity, stability, and electronic properties.
Properties
IUPAC Name |
(3E)-5-bromo-5,5-difluoropenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2/c1-2-3-4-5(6,7)8/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMNPPXJMOFFH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Halogen substituents significantly alter HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. For example:
- In pyridino-cyclohexa-1,3-diene irontricarbonyl complexes, the HOMO is localized on the metal and diene ring, while the LUMO resides on the methylpyridine moiety . This suggests electron density shifts from electron-rich regions (metal/diene) to electron-deficient regions (pyridine).
- Inference for Target Compound : The bromine and fluorine substituents in (3E)-5-bromo-5,5-difluoropenta-1,3-diene likely lower the HOMO energy due to their electron-withdrawing nature, reducing nucleophilicity compared to alkyl-substituted analogs like (3E)-5,5-dimethylhexa-1,3-diene .
Table 1: Electronic Properties of Selected Dienes
*Theoretical estimates based on substituent effects; experimental validation required.
Physicochemical Properties
Stability and Reactivity
- Cyclohexadiene Derivatives : (R)-5-Isopropyl-2-methylcyclohexa-1,3-diene exhibits good stability, attributed to steric protection from isopropyl and methyl groups .
- Linear Dienes : (3E)-5,5-Dimethylhexa-1,3-diene has moderate stability, with safety data indicating standard handling protocols for volatile organics .
- However, steric hindrance from halogens could mitigate reactivity.
Physical Properties
- Boiling Point and Volatility : Halogenation typically increases molecular weight and boiling point. For example, (R)-5-isopropyl-2-methylcyclohexa-1,3-diene has a flash point of 53°C and vapor pressure of 255 Pa at 25°C . The target compound is expected to have higher boiling points due to Br/F substitution.
Functional and Application Comparison
Table 2: Functional Roles of Comparable Dienes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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